molecular formula C8H5Br2NS B025253 5-Bromo-2-(bromomethyl)-1,3-benzothiazole CAS No. 110704-13-7

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

Cat. No.: B025253
CAS No.: 110704-13-7
M. Wt: 307.01 g/mol
InChI Key: JEMIBNMZWVIQHH-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a bromomethyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole typically involves the bromination of 2-methylbenzothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(bromomethyl)-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole involves its interaction with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound can also intercalate into DNA, disrupting its function and leading to cell death. The molecular targets include enzymes involved in cell signaling pathways and DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(bromomethyl)benzonitrile
  • 5-Bromo-2-(bromomethyl)benzoic acid
  • 5-Bromo-2-(bromomethyl)benzamide

Uniqueness

5-Bromo-2-(bromomethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its benzonitrile, benzoic acid, and benzamide analogs. Additionally, the presence of both bromine and bromomethyl groups allows for diverse functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-(bromomethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMIBNMZWVIQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560591
Record name 5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-13-7
Record name 5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (4.45 g, 25 mmol, 1.4 equiv.) and subsequently α,α′azoisobutyronitrile (110 mg, 0.7 mmol, 0.04 equiv.) were added to a solution of 5-bromo-2-methyl-benzothiazole (4.07 g, 17.85 mmol, 1 equiv.) in CCl4 (110 ml). The reaction mixture was stirred at reflux for 24 hrs. After cooling, succinimide was removed by filtration and was rinsed with CCl4 (100 ml). The filtrate was evaporated to dryness under reduced pressure and the orange solid residue was purified by column chromatography on silica, eluted with CH2Cl2/hexane (20%-70% gradient), to give the desired product as a white solid, 2.15 g (39% yield). Mp 116-117, HPLC-MS (method 1): m/z 308 [M+H]+, Rt=4.84 min. The reaction gave also 1.40 g (20% yield) of the by-product 5-bromo-2-dibromomethyl-benzothiazole, as well as 0.89 g (22%) of un-reacted starting material.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

To a solution of 5-Bromo-2-methyl-benzothiazole (1.0 g, 4.385 mmol) in 0014 (15 mL) is added N-bromosuccinamide (1.1 g, 6.140 mmol) and azobisisobutyronitrile (0.029 g, 0.175 mmol) at room temperature reaction. The reaction mixture is heated to 75° C. for 16 hours. Reaction mixture is cooled to room temperature, filtered and the solvent evaporated in vacuo to give the crude material, which is then purified by flash chromatography using 3.5% ethyl acetate in hexane as an eluent to afford the title compound (0.85 g). 1H NMR (400 MHz, DMSO-d6) δ: 5.12 (s, 2H), 7.68-7.71 (dd, J1=1.92 Hz, J2=8.76 Hz, 1H), 7.95 (d, J=8.6 Hz, 1H), 8.43 (d, J=1.92 Hz, 1H). LC-MS (m/z): [M+H]=308.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
0014
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.029 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-5-bromobenzothiazole (32.0 g), N-bromosuccinimide (25.1 g), carbon tetrachloride (700 ml) and a catalytic amount of benzoyl peroxide (0.2 g) was refluxed under irradiation by an UV lamp for 14 hours. The reaction mixture was cooled to room temperature, filtered to remove the precipitated succinimide and the filtrate was evaporated to dryness. The resulting solid was chromatographed over silica gel to obtain the product (7.8 g; m.p. 107° C.).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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